藜芦碱

描述

科学研究应用

藜芦碱具有广泛的科学研究应用:

作用机制

藜芦碱通过抑制刺猬信号通路发挥作用 . 该通路参与调节细胞生长和分化。 通过抑制该通路,藜芦碱可以阻止依赖于刺猬信号通路生长的癌细胞增殖 . 藜芦碱的分子靶标包括刺猬通路中的成分,例如 Gli 转录因子 .

生化分析

Biochemical Properties

Veratrosine interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit hedgehog (Hh) signaling, a pathway involved in the growth and differentiation of cells and normal tissue development

Cellular Effects

Veratrosine has been found to exhibit cell toxicity against human HL-60 cells . It also showed mild cytotoxicities against the human glioma cell line SF188 . Furthermore, it has been reported to have a hypotensive effect in spontaneously hypertensive rats .

Molecular Mechanism

Veratrosine functions as an inhibitor of the hedgehog (Hh) signaling pathway . This pathway is involved in the growth and differentiation of cells and normal tissue development. The same Hh pathway is abnormally active for cell proliferation in more than 20 types of cancer .

Temporal Effects in Laboratory Settings

It is known that Veratrosine causes an increase in oxygen uptake which is followed by an inhibition of respiration .

准备方法

合成路线和反应条件: 藜芦碱可以从藜芦属植物的根和根茎中分离出来。 提取过程通常涉及在氯仿等溶剂中浸泡,然后酸化和过滤 . 高效液相色谱法 (HPLC) 通常用于纯化该化合物 .

工业生产方法: 藜芦碱的工业生产涉及从藜芦属植物中进行大规模提取。 该过程包括将植物材料浸泡在溶剂中,然后采用色谱技术来分离和纯化藜芦碱 . 使用蒸发光散射检测液相色谱 (LC-ELSD) 可确保提取化合物的质量和一致性 .

化学反应分析

反应类型: 藜芦碱经历各种化学反应,包括氧化、还原和取代 . 这些反应对于改变该化合物以用于不同的应用至关重要。

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂来氧化藜芦碱。

还原: 使用硼氢化钠或氢化铝锂等还原剂来还原藜芦碱。

取代: 可以使用氢氧化钠或碳酸钾等试剂进行亲核取代反应。

主要形成的产物: 从这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可以产生藜芦碱的脱氧形式 .

相似化合物的比较

藜芦碱属于一类甾体生物碱,其中包括藜芦胺、藜芦碱和环巴胺等化合物 . 这些化合物具有相似的结构和生物活性,但在其特异性作用和效力方面有所不同。 例如:

藜芦胺: 以其降压作用和对某些癌细胞系的轻微细胞毒性而闻名.

藜芦碱: 表现出显著的抗肿瘤活性,并用于癌症研究.

属性

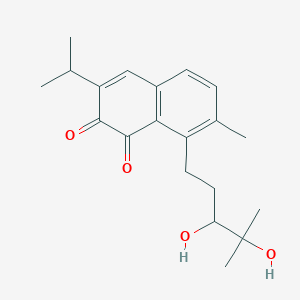

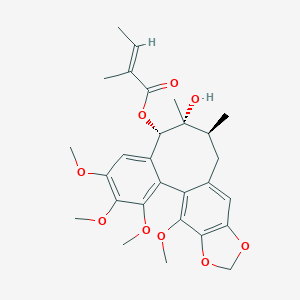

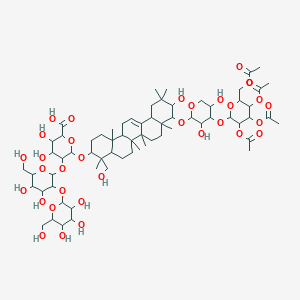

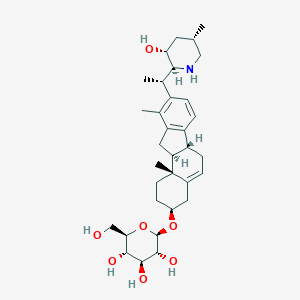

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQHVBNTINGJJR-NIFRNHPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101032273 | |

| Record name | Veratrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | Veratrosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN WATER | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM AQ METHANOL | |

CAS No. |

475-00-3 | |

| Record name | Veratrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101032273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERATROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IU7YM4FUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

242-243 DECOMP | |

| Record name | VERATROSINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Veratrosine affect heart rate?

A1: Veratrosine acts as an "antiaccelerator" by selectively antagonizing the positive chronotropic effect of epinephrine and similar substances on the pacemaker tissue of the heart. [, , , ] This means it inhibits the increase in heart rate caused by these substances but does not necessarily affect the basal heart rate. [] This effect has been observed in various experimental models, including isolated heart preparations and intact animals. [, , , ]

Q2: Does Veratrosine influence other effects of epinephrine besides heart rate?

A2: While Veratrosine effectively inhibits epinephrine's cardioaccelerator action, it does not abolish its vasopressor action or positive inotropic action. [, ] This suggests a specific interaction with the pathways controlling heart rate.

Q3: Does Veratrosine affect the heart rate in denervated hearts?

A3: Yes, Veratrosine still influences heart rate even in chronically sympathetically denervated hearts, suggesting its action is not dependent on intact sympathetic innervation. []

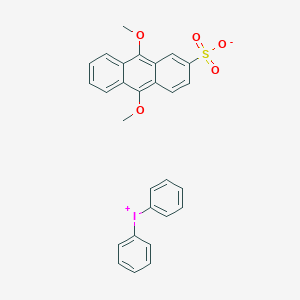

Q4: What is the chemical structure of Veratrosine?

A4: Veratrosine is a glycosidic alkaloid, meaning it is composed of a sugar molecule (glucose) attached to a non-sugar portion (aglycone). Its aglycone is the steroidal alkaloid veratramine. [, , , ]

Q5: Are there spectroscopic data available for Veratrosine?

A5: While detailed spectroscopic data for Veratrosine itself might be limited in the provided research, several studies use techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize related alkaloids from the same plant sources. [, , , , , ] These techniques help elucidate the structures of these complex molecules.

Q6: Is Veratrosine's effect immediate, or does it develop over time?

A6: Unlike veratramine, which acts rapidly, Veratrosine's full effect takes time to develop. In isolated heart preparations, it can take up to 50 minutes, while in intact circulation, it might require 15 minutes or more. []

Q7: How does Veratrosine compare to veratramine in terms of its pharmacokinetic properties?

A7: Veratrosine, unlike veratramine, does not exhibit convulsant properties when administered intravenously at doses up to 0.3 mg/kg in dogs. It may also display inconsistent emetic effects. [] This suggests differences in their pharmacokinetic and pharmacodynamic profiles.

Q8: Has Veratrosine been tested in any clinical trials?

A8: The provided research focuses primarily on preclinical studies using isolated tissues and animal models. There is no mention of clinical trials involving Veratrosine in these studies.

Q9: What animal models have been used to study Veratrosine's effects?

A9: Researchers have employed various animal models, primarily dogs and cats, to investigate Veratrosine's effects on heart rate and its interaction with epinephrine. These studies included both anesthetized and spinal preparations. [, , ]

Q10: Are there any known toxic effects of Veratrosine?

A10: While Veratrosine itself doesn't seem to cause convulsions at specific doses in dogs, [] Veratrum alkaloids, in general, are known to have potential toxicity. Some can induce retching, increase reflex excitability, and even cause convulsions in mice. [] This highlights the need for careful consideration of dosage and potential side effects.

Q11: What analytical techniques have been used to quantify Veratrosine in plant material and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) has been employed to determine the content of Veratrosine in plant extracts. [, ] This technique allows for the separation and quantification of individual compounds within complex mixtures. Other studies mention using liquid chromatography coupled with mass spectrometry (LC-MS) for analyzing related alkaloids in similar contexts. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。